Cas no 790681-60-6 (1-BENZYL-5-(4-CHLOROPHENYL)-1H-IMIDAZOLE-2-THIOL)

1-Benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole core substituted with a benzyl group at the 1-position and a 4-chlorophenyl group at the 5-position, along with a thiol moiety at the 2-position. This structure imparts potential reactivity and utility in medicinal chemistry and organic synthesis. The presence of the thiol group enables versatile functionalization, while the chlorophenyl and benzyl substituents may enhance lipophilicity and binding interactions. The compound is of interest for its potential applications in the development of biologically active molecules, particularly as a scaffold for enzyme inhibitors or pharmacophores. Its well-defined structure allows for precise modifications in targeted research applications.
1-BENZYL-5-(4-CHLOROPHENYL)-1H-IMIDAZOLE-2-THIOL structure
790681-60-6 structure
商品名:1-BENZYL-5-(4-CHLOROPHENYL)-1H-IMIDAZOLE-2-THIOL
CAS番号:790681-60-6
MF:C16H13N2SCl
メガワット:300.80582
MDL:MFCD06358635
CID:844179
PubChem ID:4868391

1-BENZYL-5-(4-CHLOROPHENYL)-1H-IMIDAZOLE-2-THIOL 化学的及び物理的性質

名前と識別子

    • 1-BENZYL-5-(4-CHLOROPHENYL)-1H-IMIDAZOLE-2-THIOL
    • J-504302
    • Z57033912
    • EN300-11114
    • AKOS005199134
    • HMS2751O08
    • SMR000376908
    • 3-benzyl-4-(4-chlorophenyl)-1H-imidazole-2-thione
    • CHEBI:105870
    • AB00647383-02
    • CS-0222444
    • MLS000878033
    • 4-(4-chlorophenyl)-3-(phenylmethyl)-1H-imidazole-2-thione
    • 790681-60-6
    • Q27183656
    • CHEMBL1323909
    • 1-BENZYL-5-(4-CHLOROPHENYL)-3H-IMIDAZOLE-2-THIONE
    • G32482
    • MDL: MFCD06358635
    • インチ: InChI=1S/C16H13ClN2S/c17-14-8-6-13(7-9-14)15-10-18-16(20)19(15)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,20)
    • InChIKey: VWPLZCGHNRMBIF-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)CN2C(=CN=C2S)C3=CC=C(C=C3)Cl

計算された属性

  • せいみつぶんしりょう: 300.0487973g/mol
  • どういたいしつりょう: 300.0487973g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 382
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 47.4Ų

じっけんとくせい

  • 密度みつど: 1.4±0.1 g/cm3
  • ふってん: 445.2±55.0 °C at 760 mmHg
  • フラッシュポイント: 223.0±31.5 °C
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

1-BENZYL-5-(4-CHLOROPHENYL)-1H-IMIDAZOLE-2-THIOL セキュリティ情報

1-BENZYL-5-(4-CHLOROPHENYL)-1H-IMIDAZOLE-2-THIOL 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D633085-1g
1-BENZYL-5-(4-CHLOROPHENYL)-1H-IMIDAZOLE-2-THIOL
790681-60-6 95%
1g
$640 2024-06-05
TRC
B538065-100mg
1-Benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol
790681-60-6
100mg
$ 95.00 2022-06-07
Enamine
EN300-11114-0.25g
1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol
790681-60-6 95%
0.25g
$88.0 2023-10-27
Enamine
EN300-11114-2.5g
1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol
790681-60-6 95%
2.5g
$474.0 2023-10-27
Enamine
EN300-11114-10.0g
1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol
790681-60-6 95%
10g
$1040.0 2023-06-20
Chemenu
CM481349-1g
1-BENZYL-5-(4-CHLOROPHENYL)-1H-IMIDAZOLE-2-THIOL
790681-60-6 95%+
1g
$224 2024-07-23
Enamine
EN300-11114-0.1g
1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol
790681-60-6 95%
0.1g
$62.0 2023-10-27
Enamine
EN300-11114-0.5g
1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol
790681-60-6 95%
0.5g
$164.0 2023-10-27
Aaron
AR00G4KC-100mg
1-Benzyl-5-(4-chlorophenyl)-1h-imidazole-2-thiol
790681-60-6 95%
100mg
$111.00 2025-01-24
Aaron
AR00G4KC-5g
1-BENZYL-5-(4-CHLOROPHENYL)-1H-IMIDAZOLE-2-THIOL
790681-60-6 95%
5g
$989.00 2023-12-13

1-BENZYL-5-(4-CHLOROPHENYL)-1H-IMIDAZOLE-2-THIOL 関連文献

1-BENZYL-5-(4-CHLOROPHENYL)-1H-IMIDAZOLE-2-THIOLに関する追加情報

Introduction to 1-Benzyl-5-(4-Chlorophenyl)-1H-Imidazole-2-Thiol (CAS No. 790681-60-6)

The compound 1-Benzyl-5-(4-Chlorophenyl)-1H-Imidazole-2-Thiol (CAS No. 790681-60-6) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the design and development of novel therapeutic agents. This heterocyclic thiol derivative has garnered considerable attention due to its unique structural features and promising biological activities. The benzyl and chlorophenyl substituents, combined with the imidazole core, contribute to its distinct chemical properties and potential applications in drug discovery.

Imidazole derivatives are well-documented for their role in medicinal chemistry, often serving as key scaffolds in the synthesis of bioactive molecules. The presence of a thiol group in this compound introduces a versatile reactive site, enabling further functionalization and exploration of its pharmacological profile. This feature is particularly valuable in the development of small-molecule inhibitors targeting various disease pathways.

Recent research has highlighted the importance of 1-Benzyl-5-(4-Chlorophenyl)-1H-Imidazole-2-Thiol in the context of anticancer and anti-inflammatory applications. Studies have demonstrated its ability to modulate key cellular processes, including proliferation and apoptosis, by interacting with specific protein targets. The chlorophenyl moiety, in particular, has been shown to enhance binding affinity and selectivity, making this compound a promising candidate for further investigation.

In addition to its biological significance, the chemical stability and solubility profile of 1-Benzyl-5-(4-Chlorophenyl)-1H-Imidazole-2-Thiol make it an attractive candidate for formulation into drug delivery systems. Researchers are exploring its potential use in prodrug strategies, where the thiol group can be oxidized or reduced to release the active pharmaceutical ingredient at the target site. This approach could improve bioavailability and reduce systemic toxicity.

The synthesis of 1-Benzyl-5-(4-Chlorophenyl)-1H-Imidazole-2-Thiol involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the imidazole ring efficiently. These techniques not only streamline the synthetic process but also allow for modular modifications, enabling rapid exploration of structural analogs.

One of the most compelling aspects of this compound is its potential role in addressing emerging therapeutic challenges. For instance, investigations into its interaction with enzymes implicated in neurodegenerative diseases have shown encouraging results. The benzyl group provides a handle for further derivatization, allowing chemists to fine-tune pharmacokinetic properties while maintaining biological efficacy.

The role of computational chemistry in optimizing 1-Benzyl-5-(4-Chlorophenyl)-1H-Imidazole-2-Thiol cannot be overstated. Molecular modeling studies have been instrumental in predicting binding modes and identifying key residues involved in drug-receptor interactions. These insights have guided experimental efforts toward developing more potent and selective derivatives.

Future directions in the study of 1-Benzyl-5-(4-Chlorophenyl)-1H-Imidazole-2-Thiol include exploring its potential as a lead compound for drug development programs. Collaborative efforts between synthetic chemists and biologists are essential to translate laboratory findings into clinical applications. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, researchers aim to accelerate the discovery pipeline for novel therapeutics.

The versatility of 1-Benzyl-5-(4-Chlorophenyl)-1H-Imidazole-2-Thiol extends beyond traditional pharmaceutical applications. Its unique chemical framework suggests potential uses in material science, particularly in designing functional materials with tailored electronic properties. The thiol group can serve as a anchoring point for surface modifications, enabling the creation of advanced coatings or sensors.

In conclusion, 1-Benzyl-5-(4-Chlorophenyl)-1H-Imidazole-2-Thiol (CAS No. 790681-60-6) stands as a testament to the innovative spirit of modern medicinal chemistry. Its distinct structural features and promising biological activities position it as a valuable tool for researchers striving to develop next-generation therapeutics. As our understanding of disease mechanisms continues to evolve, compounds like this will play an increasingly critical role in shaping future treatment strategies.

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